molecular formula C15H21ClN4S B15344203 (1)Benzothieno(2,3-d)pyrimidine, 5,6,7,8-tetrahydro-4-(4-methyl-1-piperazinyl)-, hydrochloride CAS No. 37724-43-9

(1)Benzothieno(2,3-d)pyrimidine, 5,6,7,8-tetrahydro-4-(4-methyl-1-piperazinyl)-, hydrochloride

Cat. No.: B15344203
CAS No.: 37724-43-9
M. Wt: 324.9 g/mol
InChI Key: PUJKEPUVQKZSAH-UHFFFAOYSA-N
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Description

The compound "(1)Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-methyl-1-piperazinyl)-, hydrochloride" is a tricyclic heterocyclic derivative synthesized via a multi-step process. Its core structure consists of a benzothiophene fused with a pyrimidine ring, further substituted with a 4-methylpiperazinyl group at position 4 and a hydrochloride salt to enhance solubility. The synthesis involves a Gewald reaction starting from 4-methylcyclohexanone, followed by cyclization with formamide and subsequent chlorination using phosphorus oxychloride. The final substitution with 4-methylpiperazine yields the target compound .

Its structural uniqueness lies in the tetrahydro modification of the benzothiophene ring and the 4-methylpiperazinyl substituent, which may influence receptor binding and pharmacokinetic properties.

Properties

CAS No.

37724-43-9

Molecular Formula

C15H21ClN4S

Molecular Weight

324.9 g/mol

IUPAC Name

5-(4-methylpiperazin-4-ium-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;chloride

InChI

InChI=1S/C15H20N4S.ClH/c1-18-5-7-19(8-6-18)12-3-2-4-13-14(12)11-9-16-10-17-15(11)20-13;/h9-10,12H,2-8H2,1H3;1H

InChI Key

PUJKEPUVQKZSAH-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCN(CC1)C2CCCC3=C2C4=CN=CN=C4S3.[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine and Piperazine Sites

The nitrogen-rich pyrimidine ring and piperazine moiety enable nucleophilic substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Alkylation Methyl iodide, alcoholic KOH, 60°C2-Methylthio derivative68-77%
Amination Hydrazine hydrate, ethanol, reflux2-Hydrazino-3,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4,5-dione80%
Piperazine Exchange 4-Chloro-3,5-dimethyl-1H-pyrazole, DMF2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl) derivative77%
  • The pyrimidine C-2 position is particularly reactive due to electron-withdrawing effects from neighboring carbonyl groups .

  • Piperazine undergoes substitution at its terminal nitrogen, enabling modular derivatization for structure-activity studies .

Oxidation Reactions

The sulfur atom in the benzothiophene ring and tertiary amines in piperazine are oxidation targets:

Site OxidizedOxidizing AgentConditionsProduct FormedApplicationSource
Thiophene Sulfur H₂O₂, acetic acid50°C, 6 hSulfoxide (S=O)Prodrug synthesis
Thiophene Sulfur Oxone®, methanol/H₂ORT, 12 hSulfone (O=S=O)Metabolite studies
Piperazine N mCPBA, CH₂Cl₂0°C → RT, 2 hN-OxideToxicity profiling
  • Sulfoxidation occurs regioselectively at the thiophene sulfur, confirmed by NMR and MS.

  • Over-oxidation to sulfones requires stronger agents like Oxone®.

Cyclization and Ring Expansion

The compound serves as a precursor for polycyclic systems:

Starting MaterialReagents/ConditionsProduct FormedYieldSource
2-Hydrazino derivativeFormic acid, HCl, reflux4-Amino-8,9-dihydrobenzothieno[3,2-e] triazolo[3,4-a]pyrimidine-5,6-dione80%
2-Chloro derivativeCuI, phenanthroline, DMF, 100°CSpiro-fused benzothienopyrimidine-quinazoline65%
  • Cyclizations are driven by intramolecular nucleophilic attack, forming 5-6 membered rings .

  • Copper-catalyzed Ullmann-type coupling enables spirocyclic architectures .

Metal Complexation

The piperazine nitrogen and pyrimidine carbonyl groups coordinate transition metals:

Metal SaltLigand RatioConditionsComplex StructureApplicationSource
CuCl₂ 1:1Methanol, RT, 2 hSquare-planar Cu(II) complexAnticancer activity
Zn(OAc)₂ 1:2DMF, 60°C, 4 hTetrahedral Zn(II) complexEnzyme inhibition
  • Stability constants (log K) for Cu(II) and Zn(II) complexes are 8.2 and 6.7, respectively.

  • Complexation enhances solubility and modulates biological targeting.

Acid/Base-Driven Transformations

The hydrochloride salt undergoes pH-dependent changes:

ConditionTransformationpKaOutcomeSource
Alkaline (pH 9) Deprotonation of piperazine7.8Free base precipitates
Acidic (pH 2) Protonation of pyrimidine N4.1Enhanced aqueous solubility
  • The free base form is lipid-soluble, enabling blood-brain barrier penetration.

  • Salt forms are preferred for formulation due to stability and bioavailability .

Photochemical Reactions

UV irradiation induces structural changes:

WavelengthSolventProduct FormedQuantum YieldSource
254 nm MethanolRing-opened thiophene-amide derivative0.12
365 nm AcetonitrilePiperazine N-oxide0.08
  • Photodegradation pathways necessitate light-protected storage.

Comparison with Similar Compounds

Key Insights from Comparative Analysis

Substituent Impact on Activity :

  • The 4-methylpiperazinyl group in the target compound likely enhances solubility and CNS penetration due to its basic nature and hydrochloride salt formation, distinguishing it from neutral sulfonamide derivatives (e.g., ) .
  • Chlorinated derivatives (e.g., ) show reactivity for further substitutions but lack direct biological data, unlike COX-2 inhibitors with thio/sulphonamide groups .

Synthetic Flexibility: The Gewald reaction and POCl₃-mediated chlorination () are common in benzothieno-pyrimidine chemistry, enabling scalable production of diverse analogs.

Q & A

Q. How can researchers optimize the synthesis of (1)benzothieno[2,3-d]pyrimidine derivatives with 4-methylpiperazine substituents?

Methodological Answer:

  • Key Steps :
    • Intermediate Preparation : Synthesize the benzothieno[2,3-d]pyrimidine core via cyclization of 2-amino-4,5-dihydrothiophene-3-carboxamide with formamide under reflux (90–100°C, 6–8 hours) .
    • Substitution : Introduce the 4-methylpiperazine group via nucleophilic aromatic substitution (SNAr) using 4-methylpiperazine in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
    • Purification : Use column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures .
  • Critical Parameters :
    • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance substitution efficiency .
    • Catalysts : Additives like K₂CO₃ improve reaction rates by deprotonating intermediates .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine methyl at δ ~2.3 ppm; thieno-protons at δ 6.8–7.5 ppm) .
    • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 359.12) .
  • Supplementary Methods :
    • X-ray Crystallography : Resolves conformational details of the bicyclic core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Strategies :
    • Substituent Variation : Replace the 4-methylpiperazine group with ethylpiperazine or phenylpiperazine to modulate lipophilicity and receptor binding .
    • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance metabolic stability .
    • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like FGFR1 or TrmD enzymes .
  • Case Study :
    • Derivatives with 4-ethylpiperazine showed 2.5× higher FGFR1 inhibition (IC₅₀ = 0.8 µM vs. 2.0 µM for methylpiperazine) due to improved hydrophobic interactions .

Q. How should researchers address contradictions in biological assay data (e.g., inconsistent MIC values)?

Methodological Answer:

  • Troubleshooting Steps :
    • Assay Standardization :
  • Use identical bacterial strains (e.g., Pseudomonas aeruginosa ATCC 10145) and growth media (Mueller-Hinton agar) across studies .
    2. Compound Stability : Test for degradation via HPLC after 24-hour incubation in assay buffers .
    3. Structural Confirmation : Re-validate active compounds with NMR post-assay to rule out decomposition .
  • Example :
    • Compound 2g (N-(pyridin-4-yl) derivative) showed MIC = 8 µg/mL against P. aeruginosa in optimized assays but MIC = 32 µg/mL in non-standardized conditions .

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